molecular formula C11H19NO2 B2579759 [(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid CAS No. 1335093-14-5

[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid

Cat. No.: B2579759
CAS No.: 1335093-14-5
M. Wt: 197.278
InChI Key: JSICQVCNVIFZPF-RNSXUZJQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(1R,2S,5S)-2-amino-6,6-dimethylbicyclo[3.1.1]hept-2-yl]acetic acid is a useful research compound. Its molecular formula is C11H19NO2 and its molecular weight is 197.278. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Eco-friendly Synthesis Methodologies

One study focused on the eco-friendly and enantiospecific Biginelli synthesis using (+)-myrtenal as the substrate. This research presented an analysis of the product through a mixture of ethyl acetoacetate, urea, and ethyl lactate, followed by the addition of (-)-(1R)-myrtenal. The process led to ethyl (R)-4-((1R,5S)-6,6-dimethylbicyclo [3.1.1]hept-2-en-2-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate. This represents the first example of enantiospecific Biginelli reaction, showcasing the use of EL as a green solvent and detailed characterization methods including NMR, IR, MS, HRMS, and X-ray crystallography (Benincá et al., 2020).

Biomedical Applications

The research into N-acetylcysteine (NAC) in psychiatry reveals its potential as a therapeutic agent, diverging from its classical use. NAC has shown promise in the treatment of psychiatric disorders, modulating glutamatergic, neurotropic, and inflammatory pathways, indicating a broader scope for amino acid derivatives in medical research beyond direct therapeutic applications (Dean, Giorlando, & Berk, 2011).

Advancements in Polymer Science

Another study delves into highly branched polymers based on poly(amino acid)s for biomedical application, highlighting the synthesis and potential use of these materials in drug and gene delivery systems. The focus on polycationic poly(L-lysine) and poly(L-glutamic acid) for non-viral gene delivery vectors underscores the versatility of amino acid-based polymers in creating sophisticated delivery mechanisms for therapeutic agents (Thompson & Scholz, 2021).

Sensor Technology

Research on sensors and biosensors modified with conducting polymers and molecularly imprinted polymers used in the electrochemical detection of amino acids showcases the compound's role in developing devices for medical and pharmaceutical applications. This includes the detection of phenylalanine, tyrosine, and tryptophan, crucial for monitoring diseases associated with these amino acids (Dinu & Apetrei, 2022).

Environmental Implications and Applications

A review on organic acids assisted phytoextraction of heavy metals highlights the application of organic chelators (such as citric acid, acetic acid, malic acid, oxalic acid) in increasing metal uptake by plants. This research points to the potential of organic acids in remediating contaminated environments, suggesting an indirect application of amino acid derivatives in environmental science (Tauqeer & Sagir, 2017).

Properties

IUPAC Name

2-[(1R,2S,5S)-2-amino-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-10(2)7-3-4-11(12,6-9(13)14)8(10)5-7/h7-8H,3-6,12H2,1-2H3,(H,13,14)/t7-,8+,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSICQVCNVIFZPF-RNSXUZJQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)(CC(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1([C@H]2CC[C@@]([C@@H]1C2)(CC(=O)O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.